pKa Depression: Trifluoroethoxy Substitution Reduces Pyrrolidine Basicity by 0.30 log Units vs. Ethoxy Analog and 2.01 log Units vs. Unsubstituted Pyrrolidine
The conjugate acid pKa of 3-(2,2,2-trifluoroethoxy)pyrrolidine is predicted at 9.26 ± 0.10 . This represents a measurable decrease in basicity relative to its closest non-fluorinated analog, 3-ethoxypyrrolidine, whose predicted pKa is 9.56 ± 0.10 . The ΔpKa of -0.30 units, while numerically modest, reflects the electron-withdrawing inductive effect (-I) of the trifluoromethyl group transmitted through the ether oxygen. Compared to unsubstituted pyrrolidine (pKa 11.27 in water [1]), the basicity reduction is a more pronounced 2.01 log units. In drug discovery, amine pKa directly governs the ionization state at physiological pH (7.4), which in turn influences passive membrane permeability, volume of distribution, hERG channel binding liability, and lysosomal sequestration potential.
| Evidence Dimension | Conjugate acid pKa (predicted, aqueous) |
|---|---|
| Target Compound Data | pKa = 9.26 ± 0.10 |
| Comparator Or Baseline | A) 3-Ethoxypyrrolidine: pKa = 9.56 ± 0.10; B) Pyrrolidine: pKa = 11.27 (experimental) [1] |
| Quantified Difference | ΔpKa = -0.30 vs. 3-ethoxypyrrolidine; ΔpKa = -2.01 vs. pyrrolidine |
| Conditions | Predicted pKa values generated using ACD/Labs Percepta Platform (PhysChem Module v14.00) ; pyrrolidine pKa measured at 25°C in water [1] |
Why This Matters
A pKa shift of 0.30 units reduces the fraction of protonated amine at pH 7.4 by approximately 6 percentage points (from ~99.3% to ~98.6%), which may seem small but meaningfully alters the neutral fraction available for passive membrane permeation in pH-partition models of oral absorption.
- [1] Wikipedia. Pyrrolidine. Acidity (pKa): 11.27 (pKa of conjugate acid in water). https://en.wikipedia.org/wiki/Pyrrolidine (accessed 2026-04-25). View Source
